

Tovorafenib Dosing and Administration: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tovorafenib

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This technical support center provides researchers, scientists, and drug development professionals with essential information on the dosing and administration of **tovorafenib** across different tumor types. The following question-and-answer format directly addresses potential issues and provides guidance for experimental design.

Frequently Asked Questions (FAQs)

1. What is the approved dosage of **tovorafenib**?

Tovorafenib is currently FDA-approved for the treatment of patients aged 6 months and older with relapsed or refractory pediatric low-grade glioma (pLGG) harboring a BRAF fusion or rearrangement, or a BRAF V600 mutation. The recommended dosage is 380 mg/m² taken orally once weekly, with a maximum dose of 600 mg once weekly.^{[1][2]} Treatment should continue until disease progression or unacceptable toxicity occurs.^{[1][3]}

2. How should the **tovorafenib** dose be adjusted for pediatric patients based on Body Surface Area (BSA)?

The dosage of **tovorafenib** for pediatric patients with low-grade glioma is based on their Body Surface Area (BSA). The oral suspension is recommended for patients with a BSA of 0.30 to 0.89 m². For patients with a BSA of 0.90 m² or greater, tablets are the recommended formulation.^{[3][4]}

Table 1: Recommended **Tovorafenib** Dosage for Pediatric Low-Grade Glioma (LGG)

Body Surface Area (BSA) (m ²)	Recommended Once Weekly Dose (mg)	Formulation
0.30 - 0.35	125	Oral Suspension
0.36 - 0.42	150	Oral Suspension
0.43 - 0.48	175	Oral Suspension
0.49 - 0.54	200	Oral Suspension
0.55 - 0.63	225	Oral Suspension
0.64 - 0.77	275	Oral Suspension
0.78 - 0.83	300	Oral Suspension
0.84 - 0.89	350	Oral Suspension
0.90 - 1.05	375	Oral Suspension
0.90 - 1.12	400	Tablets
1.06 - 1.25	450	Oral Suspension
1.13 - 1.39	500	Tablets
1.26 - 1.39	525	Oral Suspension
≥ 1.40	600	Tablets or Oral Suspension
Source:[3][4][5]		

3. What are the guidelines for dose reduction of **tovorafenib** in cases of adverse reactions?

Dose reductions for **tovorafenib** are recommended for managing adverse reactions. The specific reduction depends on the patient's BSA and the formulation they are receiving.

Table 2: **Tovorafenib** Dose Reductions for Adverse Reactions

Formulation	Body Surface Area (BSA) (m ²)	First Dose Reduction (mg)	Second Dose Reduction (mg)
Tablets	1.13 - 1.39	400	Use Oral Suspension
≥ 1.40	500	400	
Oral Suspension	0.30 - 0.35	100	75
0.36 - 0.42	125	100	
0.43 - 0.48	150	125	
0.49 - 0.54	175	150	
0.55 - 0.63	200	150	
0.64 - 0.77	225	200	
0.78 - 0.83	250	200	
0.84 - 0.89	300	250	
0.90 - 1.05	325	275	
1.06 - 1.25	375	325	
1.26 - 1.39	450	375	
≥ 1.40	500	400	
Source:[4][6]			

4. Is there established dosing for **tovorafenib** in other tumor types?

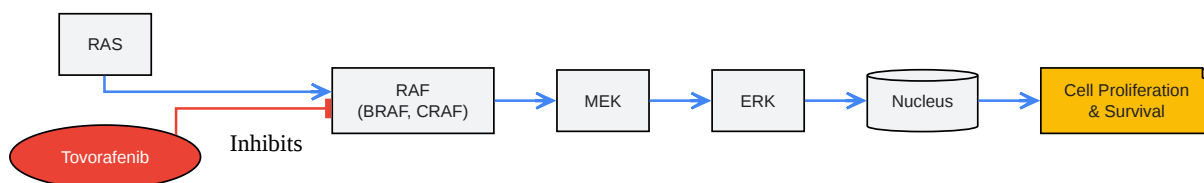
While **tovorafenib** is approved for pediatric low-grade glioma, its use in other cancers is still investigational. Dosing for other tumor types is being evaluated in clinical trials.

- Adult High-Grade and Low-Grade Gliomas: A small study of seven adults with high- and low-grade gliomas who received **tovorafenib** showed some limited efficacy.[7][8] A planned Phase 2 study for newly diagnosed pediatric and young adult high-grade glioma, including diffuse intrinsic pontine glioma (DIPG), will use a dose of 380mg/m².

- Langerhans Cell Histiocytosis (LCH): A Phase II clinical trial (NCT05828069) is currently underway to determine the optimal dose, safety, and efficacy of **tovorafenib** in children and young adults with relapsed or refractory LCH.[9][10][11] This is a dose-escalation study.[10][11]
- Hairy Cell Leukemia (HCL): A Phase I/II clinical trial (NCT06965114) is evaluating **tovorafenib** in combination with rituximab for patients with classical hairy cell leukemia.[12][13][14] The study is designed to test the safety, side effects, and effectiveness of the combination.[12]
- Advanced Solid Tumors: A Phase 1 dose-escalation study in adults with advanced solid tumors established a maximum tolerated dose (MTD) of 200 mg for an every-other-day schedule and evaluated doses of 400 mg, 600 mg, and 800 mg for a once-weekly schedule.[15]

5. What is the mechanism of action of **tovorafenib**?

Tovorafenib is a selective, oral, brain-penetrant, type II RAF kinase inhibitor.[16] It targets the RAS-RAF-MEK-ERK signaling pathway, which is critical for cell division and differentiation.[7] By inhibiting RAF kinases, including BRAF and CRAF, **tovorafenib** disrupts this pathway, thereby halting the proliferation of cancer cells that depend on this signaling for their growth and survival.[7]



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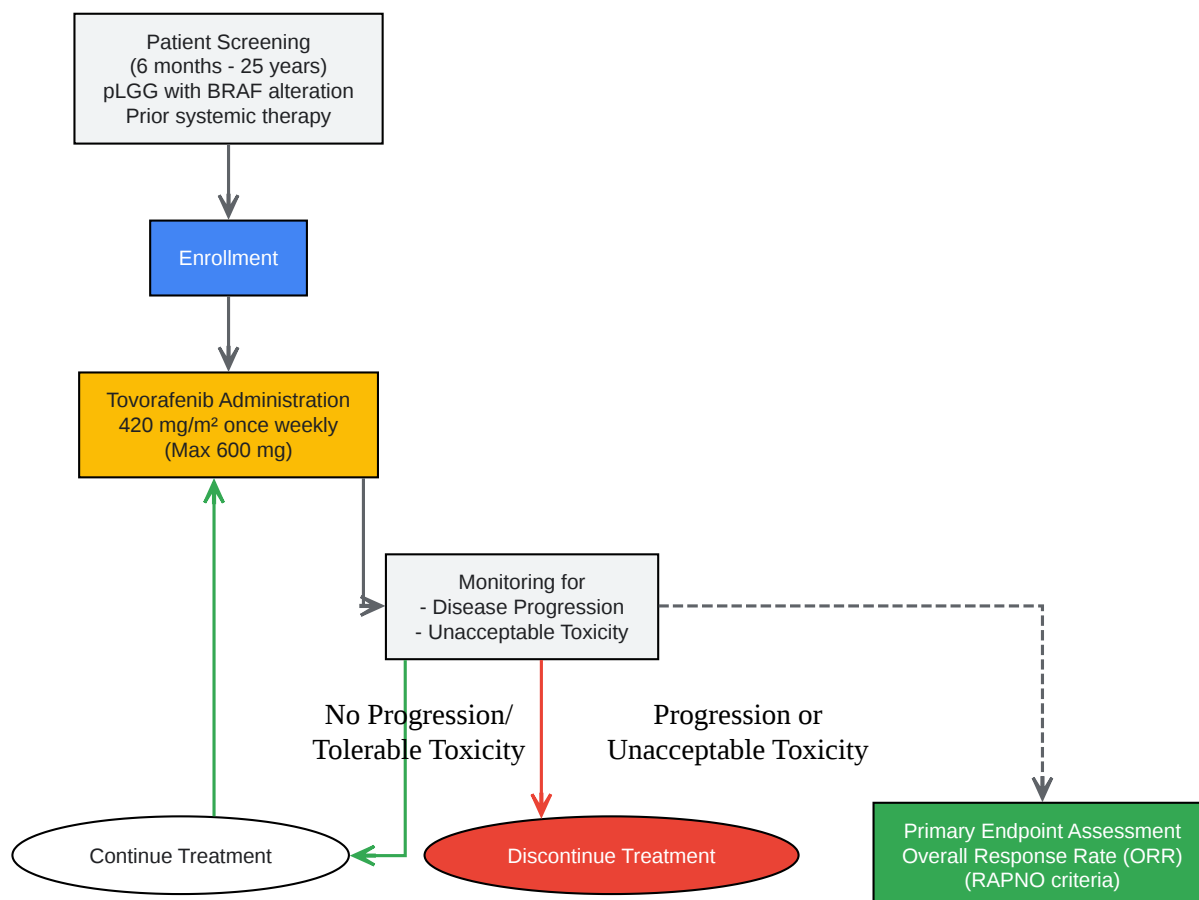
Tovorafenib inhibits the RAF kinase in the MAPK signaling pathway.

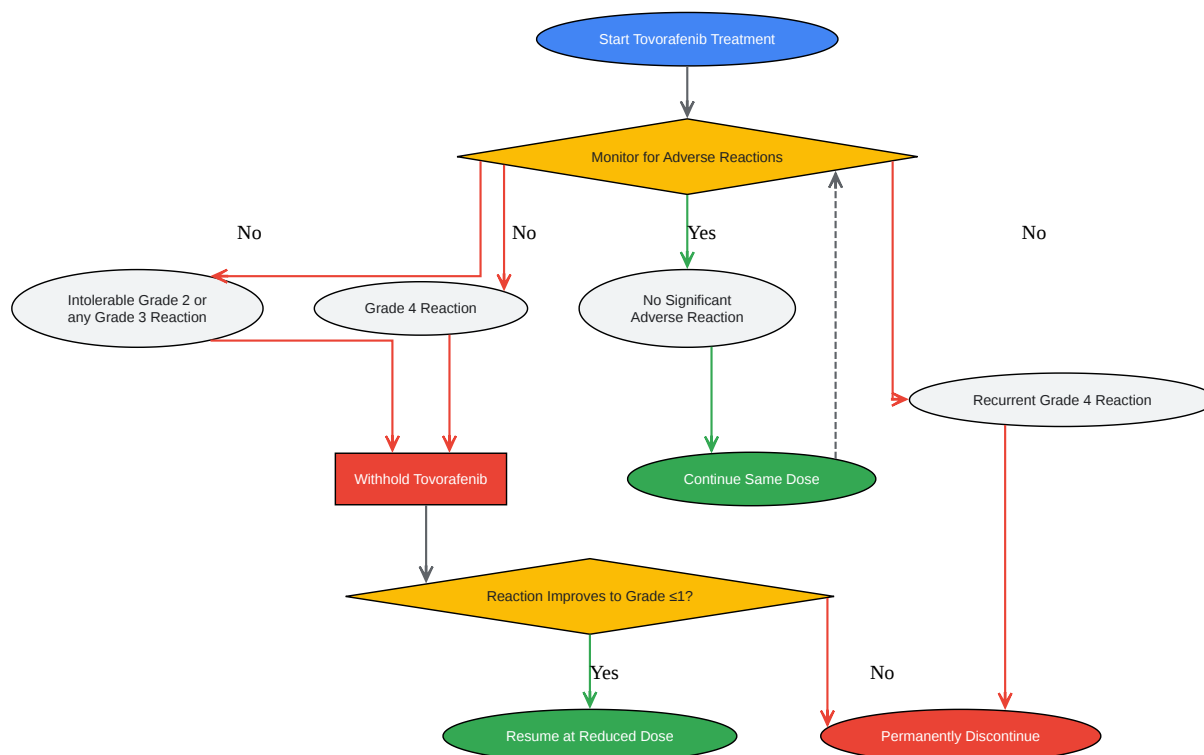
Experimental Protocols

Protocol for FIREFLY-1 (NCT04775485): A Phase 2 Study in Pediatric Low-Grade Glioma

This protocol is a summary of the key elements of the FIREFLY-1 clinical trial which established the efficacy of **tovorafenib** in pediatric low-grade glioma.

- Objective: To evaluate the efficacy and safety of **tovorafenib** in patients aged 6 months to 25 years with relapsed or refractory pediatric low-grade glioma with a known activating BRAF alteration.[\[17\]](#)
- Study Design: This was a Phase 2, multicenter, open-label, single-arm trial.[\[1\]](#)
- Patient Population: Patients aged 6 months to 25 years with relapsed or refractory pediatric low-grade glioma with an activating BRAF alteration who had received at least one prior line of systemic therapy and had measurable disease.[\[17\]](#)[\[18\]](#)
- Intervention: **Tovorafenib** was administered orally once weekly at a dose of 420 mg/m² (with a maximum of 600 mg) until disease progression or unacceptable toxicity.[\[1\]](#) Note: The final approved recommended dosage was adjusted to 380 mg/m².
- Primary Endpoint: The primary endpoint was the overall response rate (ORR), as determined by the Response Assessment in Pediatric Neuro-Oncology (RAPNO) low-grade glioma criteria.[\[1\]](#)





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